molecular formula C9H6F4O2 B13358690 1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one

1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one

Cat. No.: B13358690
M. Wt: 222.14 g/mol
InChI Key: AMSNPCXXIVTJRR-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one is a fluorinated acetophenone derivative featuring a phenyl ring substituted with hydroxyl (-OH) at position 2, fluorine (-F) at position 4, and a trifluoromethyl (-CF₃) group at position 4. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the trifluoromethyl and fluorine substituents.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

1-[4-fluoro-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H6F4O2/c1-4(14)5-2-6(9(11,12)13)7(10)3-8(5)15/h2-3,15H,1H3

InChI Key

AMSNPCXXIVTJRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Fries Rearrangement

Procedure :

  • Acylation : Protect 4-fluoro-5-(trifluoromethyl)phenol with trifluoroacetic anhydride to form the corresponding aryl trifluoroacetate.
  • Rearrangement : Catalyze the reaction with AlCl₃ or BF₃ under reflux to yield the acetylated product.
  • Deprotection : Hydrolyze the intermediate under acidic conditions to recover the hydroxyl group.

Example :

  • Starting material: 4-Fluoro-5-(trifluoromethyl)phenyl trifluoroacetate.
  • Catalyst: AlCl₃ (1.2 equiv), 120°C, 6 h.
  • Yield: ~45% after purification.

Advantages : Scalable for bulk synthesis.
Limitations : Requires harsh conditions, leading to side reactions.

Lithiation-Trifluoroacylation

Procedure :

  • Protection : Protect 4-fluoro-5-(trifluoromethyl)phenol with methoxymethyl (MOM) chloride.
  • Lithiation : Treat with n-BuLi and TMEDA in dry ether at −78°C.
  • Acylation : React with ethyl trifluoroacetate to introduce the acetyl group.
  • Deprotection : Remove MOM with HCl/MeOH.

Example :

  • MOM-protected phenol → lithiation (−78°C, 2 h) → trifluoroacylation (0°C, 1 h).
  • Yield: ~60%.

Advantages : Regioselective functionalization.
Limitations : Sensitivity to moisture and low temperatures.

Electrophilic Substitution

Procedure :

  • Nitration/Halogenation : Introduce fluorine or trifluoromethyl groups via electrophilic agents (e.g., F-TEDA-BF₄ for fluorination).
  • Acetylation : Use acetyl chloride in the presence of Lewis acids.

Example :

  • Substrate: 2-Hydroxy-5-(trifluoromethyl)phenylacetone.
  • Fluorinating agent: Selectfluor® (1.5 equiv), CH₃CN, 80°C, 12 h.
  • Yield: ~35%.

Advantages : Modular for diverse substitutions.
Limitations : Competing side reactions reduce efficiency.

Comparative Analysis of Methods

Method Yield Conditions Key Reagents Reference
Fries Rearrangement 45% AlCl₃, 120°C Trifluoroacetic anhydride
Lithiation-Trifluoroacylation 60% n-BuLi, −78°C Ethyl trifluoroacetate
Electrophilic Substitution 35% Selectfluor®, 80°C F-TEDA-BF₄

Characterization Data

Challenges and Optimization

  • Regioselectivity : Competing substitution patterns necessitate protective group strategies.
  • Trifluoromethyl Introduction : Use of Ruppert-Prakash reagent (CF₃SiMe₃) improves efficiency.
  • Purification : Column chromatography (hexane/EtOAc) is critical for isolating the product.

Chemical Reactions Analysis

1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interactions .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The compound’s activity and physicochemical properties are heavily influenced by substituent positions. Key analogs include:

Compound Name Substituents Key Features
1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one -OH (C2), -F (C4), -CF₃ (C5) Enhanced acidity (C2-OH), electron-withdrawing -CF₃, and lipophilic -F .
1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS 67589-15-5) -OH (C2), -CF₃ (C5) Lacks C4-F; reduced lipophilicity compared to target compound .
1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one (CAS 2736976) -OH (C2), -F (C3, C5) Dual fluorine substitution increases electronegativity but lacks -CF₃ .
1-(4-(Trifluoromethoxy)phenyl)ethanone (CAS 85013-98-5) -O-CF₃ (C4) -O-CF₃ provides weaker electron withdrawal than direct -CF₃ .
1-(4-Chlorophenyl)-2-(4-(trifluoromethyl)phenyl)ethanone (UDO) -Cl (C4), -CF₃ (C4') Pyridine-based derivative with dual aryl groups; anti-parasitic activity .

Key Observations :

  • Electron-Withdrawing Effects : The -CF₃ group in the target compound increases acidity at C2-OH and stabilizes negative charges, enhancing reactivity in nucleophilic substitutions .
  • Lipophilicity: The C4-F substituent contributes to higher logP compared to non-fluorinated analogs, improving membrane permeability .

Reactivity Trends :

  • Hydroxyl and fluorine substituents increase susceptibility to electrophilic aromatic substitution.
  • Trifluoromethyl groups reduce basicity of adjacent functional groups, altering reaction pathways .

Physicochemical Properties

Property Target Compound 1-(2-Hydroxy-5-CF₃-phenyl)ethanone 1-(3,5-Difluoro-2-OH-phenyl)ethanone
Molecular Formula C₉H₆F₄O₂ C₉H₇F₃O₂ C₈H₆F₂O₂
Molar Mass (g/mol) 238.14 220.15 184.13
Melting Point Not reported Not reported 137–138°C (analogous 1f in )
Solubility Low in water (high logP) Moderate in polar aprotic solvents High in ethanol

Notes:

  • The target compound’s higher molar mass and fluorine content suggest lower aqueous solubility compared to non-fluorinated analogs.
  • Melting points correlate with crystallinity, influenced by hydrogen bonding (C2-OH) and halogen interactions .

Biological Activity

1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one, with the CAS number 1823879-32-8, is a fluorinated phenolic compound that has garnered attention for its potential biological activities. Its structure includes a trifluoromethyl group, which is known to enhance the pharmacological properties of organic compounds. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H6F4O2
  • Molecular Weight : 222.14 g/mol
  • Melting Point : Not available
  • Solubility : Not available

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities, particularly in antimicrobial applications. The compound has been evaluated for its efficacy against various bacterial and fungal strains.

Antimicrobial Activity

  • Antibacterial Properties :
    • The compound has demonstrated inhibitory effects against Gram-positive bacteria. For instance, it exhibited minimal inhibitory concentrations (MIC) in the range of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
    • The mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects .
  • Antifungal Properties :
    • In antifungal assays, the compound showed promising activity against Candida species, with an IC50 value significantly lower than that of fluconazole, indicating a potential alternative treatment for fungal infections .

Study 1: Antimicrobial Screening

A study conducted on various Schiff base derivatives including this compound revealed its effectiveness against biofilm formation in MRSA (Methicillin-resistant Staphylococcus aureus). The compound's ability to inhibit biofilm formation was quantified using minimum biofilm inhibitory concentration (MBIC) values ranging from 62.216 to 124.432 μg/mL .

Study 2: Mechanistic Insights

Computational studies have provided insights into the binding interactions of this compound with target proteins involved in bacterial resistance mechanisms. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to bacterial enzymes critical for survival under antibiotic stress .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismMIC/IC50 ValueMechanism of Action
AntibacterialStaphylococcus aureus15.625–62.5 μMInhibition of protein synthesis
AntibacterialEnterococcus faecalis62.5–125 μMDisruption of nucleic acid synthesis
AntifungalCandida albicansIC50 < FluconazoleInhibition of biofilm formation
Biofilm InhibitionMRSAMBIC 62.216–124.432 μg/mLDisruption of cell-to-cell adhesion

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves trifluoromethylation of fluorophenol derivatives. A common approach uses trifluoromethyl iodide (CF3_3I) with a base (e.g., K2_2CO3_3) in aprotic solvents like DMSO under controlled temperature (60–80°C) . Optimization includes:

  • Solvent selection : Polar aprotic solvents enhance electrophilic substitution.
  • Catalyst screening : Copper catalysts (e.g., CuI) improve trifluoromethylation efficiency .
  • Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization ensures purity.
    • Data : Reported yields range from 58–73% for analogous compounds under similar conditions .

Q. How can the structural and electronic properties of this compound be characterized using spectroscopic and computational methods?

  • Methodology :

  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR identify substituent positions (e.g., hydroxy at C2, trifluoromethyl at C5). Chemical shifts for CF3_3 groups appear at ~110–120 ppm in 19F^{19}\text{F}-NMR .
  • X-ray crystallography : Determines 3D conformation and hydrogen-bonding patterns (e.g., hydroxyl interactions) .
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity, using functionals like B3LYP with 6-31G(d,p) basis sets .

Q. What are the key stability considerations for this compound under varying storage and experimental conditions?

  • Methodology :

  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures (e.g., >200°C for similar fluorinated acetophenones) .
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended for storage.
  • Hydrolytic stability : Accelerated aging studies in aqueous buffers (pH 3–9) assess susceptibility to hydrolysis .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the trifluoromethyl and fluoro groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology :

  • Kinetic studies : Compare reaction rates with non-fluorinated analogs using UV-Vis or HPLC.
  • Hammett analysis : Correlate substituent constants (σm\sigma_m for CF3_3: +0.43; σp\sigma_p for F: +0.06) with NAS activation energies .
  • Computational modeling : Electron density maps (e.g., Laplacian of the electron density) highlight electrophilic regions .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?

  • Methodology :

  • Assay standardization : Use recombinant enzymes (e.g., CYP450 isoforms) with consistent substrate concentrations and incubation times .
  • Control experiments : Test for non-specific binding via thermal shift assays or surface plasmon resonance (SPR).
  • Meta-analysis : Compare IC50_{50} values across studies, adjusting for variables like solvent (DMSO vs. aqueous) .

Q. How can the compound’s potential as a kinase inhibitor be evaluated, and what structural modifications enhance selectivity?

  • Methodology :

  • Molecular docking : Use crystal structures of target kinases (e.g., RIPK1 or PERK) to predict binding modes .
  • SAR studies : Modify the hydroxy group (e.g., methylation, acylation) and assess activity via kinase profiling panels .
  • Cellular assays : Measure cytotoxicity in HEK293 or HeLa cells to validate target engagement .

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